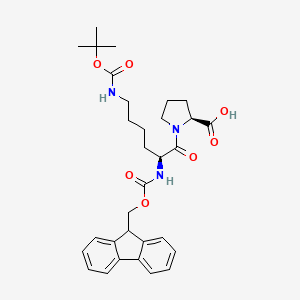

Fmoc-Lys(Boc)-Pro-OH

Description

Significance of Fmoc-Lys(Boc)-Pro-OH as a Building Block in Peptide Chemistry

This compound is a dipeptide composed of Nα-Fmoc-protected lysine (B10760008) and proline. This specific arrangement is significant because it allows for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS) while ensuring the integrity of the lysine side chain and the N-terminus. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, and the Boc (tert-butyloxycarbonyl) group protects the epsilon-amino group of lysine chemimpex.comnetascientific.comchempep.compeptide.com. This dual protection strategy is fundamental for building peptides with defined sequences and functionalities.

The compound is widely used in research for:

Peptide Synthesis: As a key building block in SPPS, it enables the creation of complex peptide chains with high purity and yield chemimpex.comnetascientific.comchempep.compeptide.comchemimpex.com.

Drug Development: It plays a vital role in developing peptide-based therapeutics, allowing researchers to design and modify peptides that target specific biological pathways, thereby enhancing drug efficacy chemimpex.comnetascientific.comchempep.comchemimpex.com.

Bioconjugation: It is employed in processes where peptides are attached to other biomolecules, such as antibodies or nanoparticles, facilitating targeted drug delivery systems chemimpex.comnetascientific.com.

Protein Engineering: Researchers use it to modify lysine residues in proteins, potentially improving protein stability and functionality for biotechnology applications chemimpex.com.

Research in Cancer Therapies: Its application in developing peptide inhibitors or modulators shows promise in cancer research, offering pathways for novel treatments that can selectively target cancer cells chemimpex.com.

Overview of Protecting Group Orthogonality in this compound

The utility of this compound in peptide synthesis is largely attributed to the orthogonal nature of its protecting groups organic-chemistry.orgtotal-synthesis.compeptide.com. Orthogonality refers to the ability to selectively remove one protecting group in the presence of another, using different chemical conditions organic-chemistry.orgpeptide.comiris-biotech.de.

Fmoc Group: The Fmoc group is attached to the alpha-amino group of the N-terminal amino acid. It is labile to bases, typically removed by treatment with a secondary amine such as piperidine (B6355638) peptide.comiris-biotech.detotal-synthesis.compublish.csiro.aunih.govnih.govsemanticscholar.org. This base-lability makes it compatible with acid-labile side-chain protecting groups.

Boc Group: The Boc group is attached to the epsilon-amino group of lysine. It is stable under basic conditions but is cleaved by strong acids, commonly trifluoroacetic acid (TFA) chempep.compeptide.comtotal-synthesis.comorganic-chemistry.orgmasterorganicchemistry.com.

This orthogonal combination allows for the selective deprotection of the alpha-amino group for peptide bond formation while keeping the lysine side chain protected. Subsequently, the Boc group can be removed under acidic conditions, often during the final cleavage of the peptide from the resin, without affecting other peptide bonds or acid-labile side-chain protecting groups organic-chemistry.orgtotal-synthesis.compeptide.comiris-biotech.debiosynth.com. This controlled deprotection strategy is crucial for building complex peptide structures accurately organic-chemistry.org.

Historical Context of Fmoc Chemistry Advancements in Peptide Synthesis

The development of Fmoc chemistry marked a significant advancement in peptide synthesis, largely replacing older methods that relied on acid-labile protecting groups like Boc for the N-terminus publish.csiro.aunih.govsemanticscholar.orgpeptide.com.

Early Peptide Synthesis: Early peptide synthesis, pioneered by researchers like Merrifield in the 1960s, primarily utilized the Boc/benzyl (B1604629) (Boc/Bzl) protection strategy for solid-phase peptide synthesis (SPPS) publish.csiro.ausemanticscholar.orgpeptide.com. While effective, this method often required harsh acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF), for final cleavage, which could lead to side reactions and damage sensitive peptides publish.csiro.aunih.govsemanticscholar.orgiris-biotech.de.

Introduction of Fmoc Chemistry: The Fmoc group was introduced by Carpino and Han in 1970 publish.csiro.aunih.govpeptide.com. Its base-lability offered a milder alternative to the acid-labile Boc group for N-terminal protection publish.csiro.aunih.govsemanticscholar.org.

Adoption and Impact: By the late 1970s, the Fmoc group began to be adopted for solid-phase applications nih.gov. Its compatibility with milder deprotection conditions, avoidance of highly toxic reagents like HF, and the strong UV absorbance of the released fluorene (B118485) byproduct (useful for monitoring synthesis) contributed to its widespread acceptance publish.csiro.aunih.govsemanticscholar.orgiris-biotech.de. By 1994, Fmoc chemistry had become the dominant method, with approximately 98% of laboratories using it nih.gov. This shift was driven by improved peptide quality, faster synthesis times, and greater compatibility with modified peptides nih.govnih.govsemanticscholar.orgnih.gov.

The development of this compound aligns with these historical advancements, providing a pre-functionalized building block that leverages the benefits of Fmoc chemistry for efficient and controlled peptide assembly.

Properties

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N3O7/c1-31(2,3)41-29(38)32-17-9-8-15-25(27(35)34-18-10-16-26(34)28(36)37)33-30(39)40-19-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,24-26H,8-10,15-19H2,1-3H3,(H,32,38)(H,33,39)(H,36,37)/t25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDLWHRKZBSRBL-UIOOFZCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Lys Boc Pro Oh Integration

Solid-Phase Peptide Synthesis (SPPS) Strategies Utilizing Fmoc-Lys(Boc)-Pro-OH

This compound is a dipeptide derivative frequently used in Solid-Phase Peptide Synthesis (SPPS). chemimpex.comnetascientific.com SPPS allows for the creation of complex peptide chains with high purity and yield. chemimpex.com The structure of this compound incorporates two critical protecting groups, Fmoc and Boc, which are fundamental to the orthogonal strategy of modern peptide synthesis. peptide.comaltabioscience.com This strategy allows for the selective removal of one type of protecting group while others remain intact, a crucial feature for building complex peptide structures. peptide.comaltabioscience.com

Role of the Fmoc (9-Fluorenylmethyloxycarbonyl) Protecting Group

The Fmoc group is a base-labile protecting group used for the temporary protection of the α-amino group of amino acids. wikipedia.orggenscript.com Its stability under acidic conditions and lability in the presence of a mild base, like piperidine (B6355638), makes it highly suitable for SPPS. altabioscience.comwikipedia.org

The Fmoc group is introduced to an amine by reacting it with Fmoc-Cl or Fmoc-OSu. wikipedia.org The deprotection of the Fmoc group is a base-catalyzed β-elimination reaction. researchgate.netresearchgate.net A weak base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. peptide.comresearchgate.net This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine along with carbon dioxide. peptide.comaltabioscience.com The reactive DBF is then trapped by the excess amine base to form a stable adduct. wikipedia.orgresearchgate.net

Table 1: Common Reagents for Fmoc Deprotection

| Reagent | Typical Concentration & Solvent | Notes |

|---|---|---|

| Piperidine | 20-50% in DMF | The most widely used reagent for Fmoc removal. genscript.com |

| Piperazine | 5% with 1% DBU and 1% formic acid in DMF | An alternative to piperidine. wikipedia.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | A non-nucleophilic base that removes Fmoc faster than piperidine; often used with a nucleophile like piperidine to scavenge the fulvene (B1219640) byproduct. peptide.com |

This table is generated based on information from sources. peptide.comwikipedia.orggenscript.comresearchgate.net

During each cycle of SPPS, the Fmoc group on the N-terminal amino acid of the growing peptide chain is selectively removed. genscript.com This is typically achieved by treating the resin-bound peptide with a solution of 20% piperidine in a polar solvent like N,N-dimethylformamide (DMF). altabioscience.comresearchgate.net The base-lability of the Fmoc group allows for its removal without affecting the acid-labile protecting groups on the amino acid side chains, such as the Boc group on lysine (B10760008). altabioscience.combeilstein-journals.org This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS. peptide.comaltabioscience.com The reaction is generally rapid, with primary and secondary amines in polar solvents providing faster deprotection rates. researchgate.netspringernature.com

The progress of the Fmoc deprotection reaction can be conveniently monitored in real-time. iris-biotech.de The dibenzofulvene-piperidine adduct, a byproduct of the deprotection reaction, has a strong UV absorbance. altabioscience.comresearchgate.net By measuring the absorbance of the solution flowing from the reaction vessel at a specific wavelength (typically around 301 nm), the completion of the deprotection step can be confirmed. iris-biotech.deresearchgate.netrsc.org This quantitative monitoring allows for the optimization of reaction times and ensures complete deprotection, which is critical for achieving high yields of the desired peptide. iris-biotech.deluxembourg-bio.com When the absorbance returns to its baseline level, it indicates that all Fmoc groups have been removed, and the synthesis can proceed to the next coupling step. sigmaaldrich.com

Role of the Boc (tert-Butyloxycarbonyl) Protecting Group on the Lysine Side Chain

The Boc group is an acid-labile protecting group. wikipedia.org In the context of this compound, it serves as a permanent protecting group for the ε-amino group of the lysine side chain throughout the SPPS cycles. openaccesspub.orgpeptide.com This prevents the lysine side chain from participating in unwanted side reactions during peptide elongation. beilstein-journals.org

Once the desired peptide sequence has been assembled on the solid support, the final step involves the cleavage of the peptide from the resin and the simultaneous removal of all permanent side-chain protecting groups. sigmaaldrich.com The Boc group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under strongly acidic conditions. beilstein-journals.orgopenaccesspub.org A common reagent for this final deprotection is trifluoroacetic acid (TFA). wikipedia.orgsigmaaldrich.com The peptidyl resin is treated with a cleavage cocktail, often containing TFA and various scavengers. sigmaaldrich.com These scavengers, such as water, triisopropylsilane (B1312306) (TIS), and thioanisole, are added to quench the reactive cationic species generated from the cleavage of the Boc and other protecting groups, thereby preventing modification of sensitive amino acid residues like tryptophan and methionine. wikipedia.orgsigmaaldrich.com The choice of a specific cleavage cocktail depends on the peptide sequence and the other protecting groups present. sigmaaldrich.com For many sequences, a mixture of TFA/TIS/water is sufficient. sigmaaldrich.com

Table 2: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | 95% TFA with scavengers (e.g., water, TIS) | The most common reagent for final cleavage and deprotection in Fmoc SPPS. sigmaaldrich.com |

| Hydrochloric acid (HCl) in Methanol | - | An alternative strong acid for Boc removal. wikipedia.org |

| TMS triflate with lutidine | - | A milder acidic condition for selective Boc cleavage. nih.gov |

This table is generated based on information from sources. wikipedia.orgsigmaaldrich.comnih.govresearchgate.netacs.org

Compatibility and Stability of Boc in SPPS

In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the tert-butoxycarbonyl (Boc) group serves as a "permanent" protecting group for the nucleophilic side chain of amino acids like lysine. Its utility is rooted in the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. iris-biotech.depeptide.com

The Fmoc/tBu (tert-butyl) strategy is the most commonly employed orthogonal protection scheme in modern SPPS. iris-biotech.de The N-α-Fmoc group is categorized as a temporary, base-labile protecting group. It is selectively cleaved at each cycle of the synthesis using a mild organic base, typically a 20% solution of piperidine in a solvent like dimethylformamide (DMF), to expose the N-terminal amine for the next coupling step. iris-biotech.deuci.edu

Conversely, the Boc group, which is part of the acid-labile tert-butyl (tBu) family of protecting groups, is stable to these basic conditions. iris-biotech.desigmaaldrich.com This stability ensures that the lysine side-chain amine remains protected throughout the entire chain elongation process, preventing it from participating in unwanted side reactions. The Boc group is only removed during the final step of the synthesis, which involves treating the fully assembled, resin-bound peptide with a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.demerckmillipore.com This differential lability is the key to the compatibility and success of using Boc-protected lysine in an Fmoc-SPPS workflow.

Table 1: Orthogonality of Fmoc and Boc Protecting Groups in SPPS

| Protecting Group | Chemical Class | Lability | Deprotection Conditions | Role in Fmoc-SPPS |

|---|---|---|---|---|

| Fmoc | Base-Labile | High | ~20% Piperidine in DMF | Temporary N-α-amino protection |

| Boc | Acid-Labile | Low (during synthesis) | ~95% Trifluoroacetic Acid (TFA) | Permanent side-chain protection |

Strategies for Preventing Side Reactions during Boc Deprotection

The final deprotection step in Fmoc-SPPS, often combined with cleavage of the peptide from the resin, involves strong acidolysis with Trifluoroacetic Acid (TFA). While effective for removing the Boc group from the lysine side chain and other acid-labile protecting groups, this process generates highly reactive carbocations, primarily the tert-butyl cation. gyrosproteintechnologies.com These electrophilic species can attack nucleophilic residues within the peptide sequence, such as tryptophan, methionine, and tyrosine, leading to undesired modifications and a decrease in the purity of the final product. sigmaaldrich.comgyrosproteintechnologies.com

To mitigate these side reactions, a "scavenger" cocktail is added to the TFA cleavage mixture. Scavengers are nucleophilic compounds designed to trap the reactive carbocations before they can modify the peptide. gyrosproteintechnologies.com The choice of scavengers depends on the amino acid composition of the peptide.

Commonly used scavengers and their functions include:

Water : Acts as a scavenger for tert-butyl cations. sigmaaldrich.com

Triisopropylsilane (TIS) : A highly effective scavenger for tert-butyl cations and also reduces the oxidation of tryptophan residues. sigmaaldrich.com

1,2-Ethanedithiol (EDT) : A thiol-based scavenger particularly useful for preventing the alkylation of tryptophan and for assisting in the removal of trityl-based protecting groups from cysteine. sigmaaldrich.com

Thioanisole : Used to trap carbocations and prevent side reactions, particularly with tryptophan. gyrosproteintechnologies.com

A widely used general-purpose cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), which is sufficient for most sequences, especially when Trp(Boc) is used to protect tryptophan. sigmaaldrich.com For more complex peptides containing multiple sensitive residues, more robust mixtures like Reagent K (TFA/water/phenol/thioanisole/EDT) may be employed. sigmaaldrich.com

Table 2: Common Scavengers for Boc Deprotection

| Scavenger | Chemical Formula | Primary Function |

|---|---|---|

| Triisopropylsilane (TIS) | C₉H₂₂Si | Traps tert-butyl cations, reduces Trp oxidation |

| Water | H₂O | Traps tert-butyl cations |

| 1,2-Ethanedithiol (EDT) | C₂H₆S₂ | Traps tert-butyl cations, protects Cys and Trp |

| Thioanisole | C₇H₈S | Traps carbocations, protects Trp |

Amide Bond Formation and Coupling Chemistry for this compound Incorporation

The incorporation of the this compound dipeptide, or its constituent amino acids, into a growing peptide chain is a critical step that requires the efficient formation of a peptide (amide) bond. This process is not spontaneous and necessitates chemical activation of the carboxylic acid moiety.

Mechanism of Peptide Bond Formation

Peptide bond formation is an acylation reaction where the free N-terminal amine of the resin-bound peptide chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of an incoming, N-α-protected amino acid. libretexts.orgnih.gov However, the carboxyl group of the incoming amino acid is not sufficiently reactive on its own. Therefore, it must first be activated by a coupling reagent. chemrxiv.orgissuu.com

The activation process converts the carboxyl group's hydroxyl (-OH) into a better leaving group, effectively forming an activated ester intermediate. chemrxiv.orgsigmaaldrich.com This intermediate is highly susceptible to nucleophilic attack by the amine. The subsequent attack forms a transient tetrahedral intermediate, which then collapses to form the stable amide bond, releasing the leaving group. issuu.com This entire process is carried out in an anhydrous, aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) to ensure high coupling efficiency. chemrxiv.org

Application of Common Coupling Reagents (e.g., HBTU, TBTU, HCTU, DMTMM)

A variety of coupling reagents have been developed to facilitate efficient amide bond formation while minimizing side reactions, particularly racemization. peptide.combachem.com These reagents are broadly classified into families such as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Aminium/Uronium Salts : This is the most popular class of reagents for SPPS. sigmaaldrich.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and react with the carboxyl group in the presence of a non-nucleophilic base (e.g., DIPEA) to form an activated HOBt ester. peptide.combachem.com These reagents are known for rapid coupling times and for suppressing racemization. peptide.com

HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an analogue of HBTU containing a more acidic 6-chloro-HOBt moiety. bachem.com This enhances its reactivity, making it particularly effective for the synthesis of difficult or sterically hindered sequences. sigmaaldrich.combachem.com

Triazine-based Reagents :

DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is a triazine-based coupling reagent that functions by forming a reactive triazinyl ester. issuu.com A key advantage of DMTMM is that it does not require an additional external base for activation, as the by-product N-methylmorpholine (NMM) is generated in situ. issuu.com It has shown comparable efficiency to other common reagents with minimal racemization. issuu.com

Table 3: Overview of Common Coupling Reagents

| Reagent | Full Name | Class | Key Features |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | High efficiency, low racemization, requires base. peptide.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Aminium Salt | Similar properties to HBTU, different counter-ion. peptide.combachem.com |

| HCTU | O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Higher reactivity than HBTU, good for difficult sequences. bachem.com |

| DMTMM | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Triazine Salt | No external base needed, minimizes racemization. issuu.com |

Optimization of Coupling Efficiency and Reaction Conditions

Achieving near-quantitative yield at every coupling step is crucial for the successful synthesis of long or complex peptides. gyrosproteintechnologies.comwikipedia.org Several factors can be optimized to enhance coupling efficiency:

Reagents and Additives : Using highly reactive coupling reagents like HCTU or HATU can improve outcomes for difficult couplings. creative-peptides.comamericanpeptidesociety.org The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) to carbodiimide-based couplings can enhance reaction rates and suppress racemization. creative-peptides.comamericanpeptidesociety.org

Reaction Conditions : Increasing the reaction temperature, often through the use of microwave irradiation, can significantly accelerate coupling rates and help overcome aggregation-related issues. gyrosproteintechnologies.comcem.comresearchgate.net However, higher temperatures must be used cautiously with sensitive amino acids like histidine and cysteine to avoid racemization. researchgate.net

Solvent : The choice of solvent is critical. High-quality, amine-free DMF is standard, but for sequences prone to aggregation, solvents like NMP or the addition of chaotropic salts or DMSO can be beneficial. uci.edu

Monitoring and Double Coupling : Monitoring the completion of the coupling reaction using a qualitative test (e.g., the Kaiser test for free primary amines) is essential. If a coupling is found to be incomplete, a second, or "double," coupling step can be performed to drive the reaction to completion and minimize deletion sequences in the final product. creative-peptides.com

Diketopiperazine (DKP) Formation : When coupling to a proline residue, as in the case of this compound, there is a heightened risk of DKP formation. This side reaction involves the intramolecular cyclization of the dipeptidyl-resin, cleaving the peptide from the support. iris-biotech.desigmaaldrich.com This is particularly problematic with benzyl-type linkers like those on Wang resin. merckmillipore.comsigmaaldrich.com Using a dipeptide building block directly, or employing bulky trityl-based resins which sterically hinder the cyclization, can mitigate this issue. iris-biotech.demerckmillipore.com

Selection and Application of Solid Supports in SPPS

The solid support, or resin, is a foundational component of SPPS, as the C-terminal amino acid is anchored to it, and the peptide is assembled upon it. The choice of resin dictates the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for its cleavage. uci.edufluorochem.co.uk

Wang Resin : This is a polystyrene-based resin functionalized with a p-alkoxybenzyl alcohol linker. It is one of the most common supports for synthesizing peptides with a C-terminal carboxylic acid. uci.edufluorochem.co.uk The peptide is cleaved from Wang resin using strong acidolysis, typically 95% TFA, which simultaneously removes acid-labile side-chain protecting groups like Boc. merckmillipore.com However, it is susceptible to promoting DKP formation with C-terminal proline residues. merckmillipore.comsigmaaldrich.com

Rink Amide Resin : This resin features a linker that, upon cleavage with TFA, yields a peptide with a C-terminal amide. uci.edu Peptide amides are often desirable as they mimic the native state of many bioactive peptides and can enhance stability. fluorochem.co.uk

2-Chlorotrityl Chloride (2-CTC) Resin : This is a hyper-acid-labile resin. uci.edumerckmillipore.com Its primary advantage is that the peptide can be cleaved under very mild acidic conditions (e.g., 1% TFA in DCM or a TFE/DCM mixture), which leaves acid-labile side-chain protecting groups like Boc intact. sigmaaldrich.commerckmillipore.com This makes it the resin of choice for preparing fully protected peptide fragments, which can be used in subsequent fragment condensation strategies. sigmaaldrich.com Its bulky trityl linker also helps to suppress side reactions like DKP formation and racemization during the loading of the first amino acid. merckmillipore.comsigmaaldrich.com

Table 4: Common Solid Supports for Fmoc-SPPS

| Resin Name | Linker Type | Cleavage Conditions | C-Terminal Product | Primary Application |

|---|---|---|---|---|

| Wang Resin | p-Alkoxybenzyl Alcohol | High TFA (~95%) | Carboxylic Acid | Routine synthesis of peptide acids. uci.edufluorochem.co.uk |

| Rink Amide Resin | Rink Linker (Fmoc-Rink Amide) | High TFA (~95%) | Amide | Routine synthesis of peptide amides. uci.edufluorochem.co.uk |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Mild Acid (e.g., 1% TFA) | Protected Carboxylic Acid | Synthesis of protected peptide fragments. merckmillipore.comsigmaaldrich.com |

Comparison of Resin Types in Synthesis (e.g., Wang, Rink Amide, 2-Chlorotrityl Chloride)

The selection of a solid support, or resin, is a foundational decision in SPPS that dictates the conditions for peptide cleavage and the nature of the C-terminal group (acid or amide). The incorporation of this compound is compatible with several commonly used resins, each with distinct characteristics.

Wang Resin: This is a benzyl (B1604629) alcohol-based linker widely used for the synthesis of peptides with a C-terminal carboxylic acid. sigmaaldrich.com Loading of the first amino acid, in this case, Proline, typically requires activation. A potential issue with Wang resin is the risk of diketopiperazine formation, a side reaction that can occur at the dipeptide stage, leading to cleavage of the peptide from the resin. chempep.com This is particularly prevalent with sequences containing Proline at the C-terminus. chempep.com Peptides are cleaved from Wang resin using strong acid, typically a cocktail containing trifluoroacetic acid (TFA), which also removes the Boc protecting group from the Lysine side chain. peptide.com

Rink Amide Resin: For the synthesis of peptide amides, Rink Amide resin is a popular choice. sigmaaldrich.com It is designed for Fmoc-based strategies and allows for cleavage under standard TFA conditions to yield a C-terminal amide. sigmaaldrich.com Similar to Wang resin, the initial loading involves standard coupling methods. sigmaaldrich.com

2-Chlorotrityl Chloride (2-CTC) Resin: This hyper-acid sensitive resin is advantageous for producing protected peptide acids. peptide.comisil.co.il A key benefit of 2-CTC resin is that the first amino acid can be loaded without prior activation of its carboxyl group, which significantly minimizes the risk of racemization. sigmaaldrich.com This is especially important for sensitive amino acids. sigmaaldrich.com Peptides can be cleaved from 2-CTC resin under very mild acidic conditions, which can leave side-chain protecting groups like Boc intact. peptide.com This feature is particularly useful for the synthesis of protected peptide fragments that may be used in further convergent or solution-phase synthesis. sigmaaldrich.com The bulky nature of the trityl linker also helps to reduce side reactions like diketopiperazine formation. sigmaaldrich.com

Interactive Table: Comparison of Resins for this compound Synthesis

| Feature | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride Resin |

| C-Terminal | Carboxylic Acid | Amide | Carboxylic Acid (Protected or Deprotected) |

| Cleavage Condition | Strong Acid (e.g., 95% TFA) | Strong Acid (e.g., 95% TFA) | Mild Acid (e.g., 20% TFE in DCM) or Strong Acid |

| Racemization Risk during Loading | Moderate (requires activation) | Moderate (requires activation) | Low (no activation needed) |

| Diketopiperazine Risk | Higher, especially with Proline | Moderate | Lower due to steric hindrance |

| Side-Chain Protection during Cleavage | Boc group is removed | Boc group is removed | Boc group can be retained with mild cleavage |

Advancements in Automated Fmoc SPPS with this compound

The repetitive nature of SPPS makes it highly amenable to automation. iris-biotech.de The development of automated peptide synthesizers has significantly improved the efficiency, reproducibility, and speed of peptide synthesis, including sequences containing this compound. chempep.com

Modern automated synthesizers often incorporate microwave energy to accelerate both the deprotection and coupling steps of the SPPS cycle. researchgate.netresearchgate.net This can dramatically reduce synthesis times. chempep.com The use of real-time monitoring of Fmoc deprotection, often by UV absorbance of the released fluorenyl group, allows the synthesizer to ensure complete deprotection before proceeding to the next coupling step, thereby improving the quality of the final peptide. nih.govsemanticscholar.org

Automated systems are compatible with a variety of coupling reagents and resin types, providing flexibility in the synthesis strategy. researchgate.net For instance, specialized protocols on automated synthesizers can be employed for "difficult" sequences, which may involve altered coupling times, temperatures, or the use of specific reagents to improve yield and purity. researchgate.net The handling of reagents like this compound is optimized in automated systems to ensure precise delivery and reaction conditions, leading to higher reproducibility. chempep.com

Overcoming Synthetic Challenges in SPPS with this compound

Despite the robustness of SPPS, certain peptide sequences present significant synthetic difficulties. The presence of the Proline residue in this compound can contribute to some of these challenges.

Strategies for Assembling "Difficult Sequences"

"Difficult sequences" are often characterized by poor yields and purity due to the aggregation of the growing peptide chain on the solid support. researchgate.net This aggregation can hinder the accessibility of reagents to the reactive sites. Several strategies can be employed to overcome these issues:

Use of Pseudoprolines: One effective strategy involves the use of pseudoproline dipeptides. luxembourg-bio.com For instance, a dipeptide like Fmoc-Lys(Boc)-Thr(ΨMe,Mepro)-OH introduces a temporary kink in the peptide backbone, disrupting the secondary structures that lead to aggregation. This enhances the solvation of the peptide chain and improves coupling efficiency. luxembourg-bio.com

Chaotropic Agents and Solvents: The use of polar solvents or the addition of chaotropic agents can help to break up the aggregates. luxembourg-bio.com

Elevated Temperatures: Performing couplings at elevated temperatures, often facilitated by microwave-assisted synthesizers, can also disrupt aggregation and improve reaction kinetics. researchgate.net

Methodologies for Mitigating Racemization during Coupling

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a critical side reaction that can compromise the biological activity of the final peptide. The risk of racemization is highest during the activation step of the amino acid.

Coupling Reagents and Additives: The choice of coupling reagent is crucial. The addition of additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), to carbodiimide-mediated couplings can suppress racemization by forming less reactive activated esters. chempep.com Uronium/aminium-based reagents such as HBTU, HATU, and HCTU are also widely used and are generally effective at minimizing racemization. chempep.commesalabs.com OxymaPure, when used with carbodiimides, is another effective additive for reducing epimerization. isil.co.il

Base Selection: The tertiary amine base used during coupling can also influence racemization. While DIPEA is commonly used, it has been shown to promote racemization in some cases. chempep.com The use of a more sterically hindered base like 2,4,6-collidine can significantly reduce this risk. mesalabs.com

Controlled Conditions: In automated synthesis, controlling the temperature during microwave-assisted coupling is important, as excessive heat can increase racemization. researchgate.net

Interactive Table: Strategies to Mitigate Racemization

| Method | Description |

| Use of Additives | Additives like HOBt, HOAt, and OxymaPure form active esters that are less prone to racemization. |

| Choice of Coupling Reagent | Uronium/aminium salts (HBTU, HATU, HCTU) are generally efficient and suppress racemization. |

| Base Selection | Using sterically hindered bases like 2,4,6-collidine instead of DIPEA can reduce racemization. |

| Temperature Control | Avoiding excessive heat during microwave-assisted coupling helps to minimize epimerization. |

In-process Monitoring of Peptide Assembly Progress

Monitoring the completion of coupling and deprotection reactions is essential for a successful synthesis. chempep.com

Kaiser Test: The Kaiser test is a widely used qualitative colorimetric test to detect the presence of free primary amines on the resin. luxembourg-bio.com A positive result (blue beads) indicates an incomplete coupling reaction, signaling the need for a recoupling step. However, the Kaiser test gives a false negative for secondary amines like Proline.

Fmoc-Cleavage Monitoring: In automated synthesis, the deprotection of the Fmoc group is often monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct that is released. nih.govsemanticscholar.org A consistent absorbance profile from cycle to cycle indicates a successful and efficient synthesis, while a drop in absorbance can signal a problem with the coupling efficiency in the previous step. luxembourg-bio.com

Microcleavage and Analysis: A small amount of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry at intermediate stages of the synthesis. luxembourg-bio.com This provides a direct assessment of the purity and identity of the peptide being assembled, which is particularly useful before adding expensive or critical building blocks. luxembourg-bio.com

Solution-Phase Peptide Synthesis Approaches Involving this compound

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SPPS) remains a valuable strategy, especially for the large-scale production of shorter peptides or for convergent strategies where protected peptide fragments are coupled together. iris-biotech.desci-hub.se

In a solution-phase approach, this compound can be coupled to another amino acid or peptide fragment in an appropriate organic solvent. The success of this approach relies on the careful selection of protecting groups that can be selectively removed without affecting other parts of the molecule. The Fmoc group is base-labile, while the Boc group is acid-labile, providing the necessary orthogonality. nih.govacs.org

After each coupling step, the product must be purified to remove excess reagents and byproducts, which is a more labor-intensive process compared to the simple filtration and washing steps in SPPS. iris-biotech.de However, solution-phase synthesis can offer advantages in terms of scalability and the ability to fully characterize intermediates. Convergent solution-phase synthesis, where smaller, purified peptide fragments are combined, can be an efficient way to produce larger peptides. sci-hub.se For example, a fragment containing the Lys(Boc)-Pro sequence could be synthesized and then coupled to other fragments in solution.

Segment Condensation Techniques

Segment condensation is a convergent strategy in solution-phase peptide synthesis where pre-synthesized, protected peptide fragments are coupled together. nih.gov This approach contrasts with a stepwise elongation where single amino acid residues are added one by one. thieme-connect.de For the synthesis of this compound, the principle of segment condensation would involve the coupling of two single-residue "segments": an N-terminally protected lysine derivative and a C-terminally protected proline derivative, or more directly, an activated Fmoc-Lys(Boc)-OH and a proline ester.

The core of the strategy is the activation of the carboxyl group of the N-terminal fragment, Fmoc-Lys(Boc)-OH, to make it reactive towards the amino group of the proline fragment. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (HOBt) to minimize racemization, a primary concern in segment condensation. karger.com The azide (B81097) procedure is another classic method noted for its low risk of racemization. thieme-connect.de

One of the most significant challenges in solution-phase synthesis, including segment condensation, is the potential insolubility of the growing protected peptide chain in common organic solvents. thieme-connect.de However, for a dipeptide, this is less of a concern. A more pressing issue is the purification of the final product from unreacted starting materials and coupling byproducts, which often requires chromatographic techniques. nih.gov Despite these challenges, the ability to purify the dipeptide intermediate at this stage ensures a high-quality building block for subsequent, more complex syntheses. thieme-connect.de

Table 1: Generalized Steps for this compound Synthesis via Segment Condensation

| Step | Description | Key Considerations |

|---|---|---|

| 1. Activation | The carboxyl group of Fmoc-Lys(Boc)-OH is activated using a coupling reagent (e.g., DCC/HOBt). | Choice of activating agent is crucial to prevent racemization of the lysine residue. karger.com |

| 2. Coupling | The activated Fmoc-Lys(Boc)-OH is reacted with a C-terminally protected proline, such as Pro-OtBu or Pro-OBzl. | The reaction is typically performed in an inert solvent like DMF or DCM. thieme-connect.de |

| 3. Deprotection | The C-terminal protecting group of the proline residue (e.g., tBu) is selectively removed to yield the final product. | The deprotection method must not affect the Fmoc or Boc protecting groups. For instance, TFA is used for tBu removal. researchgate.net |

| 4. Purification | The final product, this compound, is purified from byproducts and unreacted materials. | Purification is often achieved by extraction and/or chromatography to ensure high purity. nih.gov |

Utilization of Isostearyl-Mixed Anhydride (B1165640) Coupling Methods

A more recent and highly efficient solution-phase methodology involves the use of isostearyl-mixed anhydrides. This technique has been developed for the coupling of amino acids, including sterically hindered and N-methylated residues, under mild conditions and often without the need for C-terminal protection on the incoming amino acid. thieme-connect.denih.gov This method offers a streamlined approach for synthesizing dipeptides like this compound.

The process begins with the reaction of the N-protected amino acid, in this case, Fmoc-Lys(Boc)-OH, with an isostearic acid halide (ISTA-X, e.g., ISTA-Cl) to form a mixed anhydride intermediate. sci-hub.seacs.org This activation step is followed by coupling with the second amino acid, Proline. A key innovation in this method is the transient silylation of the incoming amino acid's carboxyl group, which not only provides temporary protection to prevent self-coupling but also enhances its solubility in organic solvents. sci-hub.seacs.org This allows the use of C-terminally unprotected proline in the reaction.

The advantages of this method are significant. It allows for the synthesis of dipeptide fragments in high yields and with high enantiopurity, often without requiring purification by column chromatography. sci-hub.se The byproducts are easily removed, making it an efficient and more environmentally friendly process compared to many traditional coupling methods. sci-hub.se Research has demonstrated the successful synthesis of various dipeptides using this methodology with excellent results. sci-hub.sethieme-connect.de

Table 2: Representative Dipeptide Synthesis using Isostearyl-Mixed Anhydride Method

| Entry | N-Protected Amino Acid | C-Terminal Amino Acid | Reaction Time (h) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| 1 | Fmoc-Phe-Ala-OH | H-Lys(Boc)-MeLeu-OH | 1.5 | 99 | >99.5 : 0.5 |

| 2 | Cbz-Lys(Boc)-OH | H-MeLeu-OH | 1.5 | 100 | >99.5 : 0.5 |

| 3 | Cbz-Thr(tBu)-OH | H-Sar-OH | 3 | 99 | 99.4 : 0.6 |

| 4 | Fmoc-Pro-OH | H-Cys(Trt)-NH₂ | 2 | 100 | >99.5 : 0.5 |

(This table is adapted from research on isostearyl-mixed anhydride coupling to illustrate typical reaction efficiency. While not showing the exact synthesis of this compound, Entry 2 demonstrates the coupling of a Cbz-protected Lys(Boc) residue, which is chemically analogous. Source: sci-hub.se)

Comparative Analysis with Solid-Phase Methodologies

The synthesis of a dipeptide building block like this compound is almost exclusively performed using solution-phase methods, as the goal is to prepare the dipeptide for use in Solid-Phase Peptide Synthesis (SPPS). SPPS is the dominant method for assembling longer peptide chains. thaiscience.infoiris-biotech.de A comparative analysis highlights the distinct advantages and disadvantages of each approach for this specific purpose.

Solid-Phase Peptide Synthesis (SPPS) is characterized by the attachment of the growing peptide chain to an insoluble resin support. iris-biotech.de This allows for the use of excess reagents to drive coupling reactions to completion, with purification at each step simplified to mere filtration and washing to remove soluble byproducts and excess reagents. thieme-connect.deiris-biotech.de While highly efficient for chain elongation, synthesizing a dipeptide like this compound from scratch via SPPS would be inefficient, as it would require attachment of proline to the resin, followed by coupling with Fmoc-Lys(Boc)-OH, and then cleavage from the resin. It is far more practical to synthesize the dipeptide in solution and then use it as a single unit in an SPPS protocol. nih.gov

Solution-Phase Synthesis , encompassing both traditional segment condensation and modern mixed-anhydride methods, is the preferred route for preparing such building blocks.

Traditional Segment Condensation: This classic approach offers the key advantage of allowing for the purification and full characterization of the dipeptide intermediate. thieme-connect.de This ensures that a high-purity, well-defined building block is introduced into a subsequent SPPS run. However, it can be more labor-intensive, requiring careful control to prevent racemization and potentially complex purification steps like column chromatography. karger.comnih.gov

Isostearyl-Mixed Anhydride Method: This advanced solution-phase strategy retains the core benefit of intermediate purification while overcoming major drawbacks of older methods. It provides very high yields, minimizes racemization, and often circumvents the need for chromatography, making it a rapid and efficient alternative. sci-hub.seacs.org It also boasts a better green chemistry profile due to reduced solvent and reagent requirements compared to SPPS. sci-hub.se

Table 3: Comparison of Synthetic Methodologies for Dipeptide Preparation

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase (Segment Condensation) | Solution-Phase (ISTA-Mixed Anhydride) |

|---|---|---|---|

| Primary Use | Elongation of long peptide chains. iris-biotech.de | Preparation of peptide fragments/building blocks. nih.govthieme-connect.de | Preparation of peptide fragments/building blocks. sci-hub.se |

| Purification | Simple filtration and washing of resin. iris-biotech.de | Often requires extraction and chromatography. nih.gov | Simple work-up, often avoids chromatography. sci-hub.se |

| Reagent Use | Excess reagents used to drive completion. thieme-connect.de | Stoichiometric or slight excess of reagents. | Stoichiometric or slight excess of reagents. |

| Key Advantage | Automation and speed for long peptides. iris-biotech.de | Allows for purification/characterization of intermediates. thieme-connect.de | High yield, high purity, speed, and efficiency. sci-hub.senih.gov |

| Key Disadvantage | Inefficient for preparing small, soluble building blocks for subsequent use. | Potential for low solubility and racemization; labor-intensive purification. thieme-connect.dekarger.com | Newer methodology; may have specific substrate limitations. |

| Applicability to this compound | Not practical for its de novo synthesis; this dipeptide is used in SPPS. nih.gov | A viable, traditional method for its synthesis. | A highly efficient, modern method for its synthesis. sci-hub.se |

Advanced Applications of Fmoc Lys Boc Pro Oh in Peptide and Protein Research

Engineering of Complex Peptide Architectures and Analogues

The unique structural characteristics of Fmoc-Lys(Boc)-Pro-OH make it an invaluable asset in the synthesis of peptides with tailored properties and functionalities. The presence of the lysine (B10760008) residue with its protected side chain, combined with the conformational constraints imposed by the proline residue, allows for the precise engineering of peptide backbones and the introduction of specific modifications.

Synthesis of Peptides with Specific Functionalities

This compound serves as a key component in the solid-phase peptide synthesis (SPPS) of complex peptide chains with high purity and yield. chemimpex.com Its structure is particularly advantageous for creating peptides with enhanced solubility and bioactivity. chemimpex.com The strategic placement of the Lys(Boc)-Pro motif within a peptide sequence can influence its secondary structure and interaction with biological targets. The lysine side chain, once deprotected, offers a reactive handle for further functionalization, enabling the attachment of various moieties such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) chains to modulate the peptide's properties. chempep.com This versatility is crucial in the development of peptide-based therapeutics, where specific functionalities are required to enhance drug efficacy and target specific biological pathways. chemimpex.com

Incorporation of Modified Lysine Residues (e.g., Methylated Lysines)

The lysine residue within the this compound unit is a prime target for post-synthesis modification or for the incorporation of pre-modified lysine analogs. One of the most significant modifications is lysine methylation, a key post-translational modification involved in epigenetic regulation. peptide.com While direct synthesis often involves derivatives like N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine, the Lys(Boc)-Pro dipeptide can be incorporated into a sequence where the lysine is later targeted for enzymatic or chemical methylation. nih.govnih.gov Peptides containing methylated lysines are instrumental in studying histone modifications and their impact on gene expression. peptide.com The synthesis of such peptides allows researchers to investigate the roles of specific methylation states in health and disease. peptide.com Furthermore, peptides incorporating methylated lysines have demonstrated resistance to enzymatic degradation by trypsin and lysyl endopeptidase, which enhances their stability in biological assays. nih.gov

Table 1: Examples of Fmoc-protected Lysine Derivatives for Peptide Synthesis

| Compound Name | Application in Peptide Synthesis |

| N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine | Synthesis of site-specifically lysine monomethylated peptides. nih.gov |

| N(alpha)-Fmoc-N(epsilon)-dimethyl-L-lysine | Used as a building block for synthesizing methylated peptides. nih.gov |

| Fmoc-Lys(Boc,Me)-OH | Utilized for preparing monomethylated histone fragments. peptide.com |

Design and Synthesis of Pseudoproline-Containing Peptides

The proline residue in this compound is a natural "structure-breaking" element. This concept is further exploited in the use of pseudoproline dipeptides to disrupt aggregation during SPPS, a common challenge in the synthesis of long or difficult peptide sequences. sigmaaldrich.com While this compound itself is a standard dipeptide, it is a precursor and a structural relative to more complex pseudoproline systems like Fmoc-Lys(Boc)-Ser(ψMe,Mepro)-OH. sigmaaldrich.comchemimpex.comiris-biotech.de These pseudoproline dipeptides, where a serine or threonine is reversibly protected as a proline-like oxazolidine, are highly effective at enhancing peptide quality. sigmaaldrich.com The introduction of such a dipeptide extends the peptide chain by two residues in a single step and the native serine or threonine residue is regenerated during the final cleavage from the resin. sigmaaldrich.com The underlying principle of using a proline or a proline-like structure to introduce a "kink" in the peptide backbone to prevent interchain hydrogen bonding and subsequent aggregation is central to this strategy. sigmaaldrich.com

Role in Bioconjugation Strategies

The lysine residue of the this compound dipeptide provides a versatile site for bioconjugation, enabling the attachment of peptides to a wide array of molecules. chemimpex.com This capability is fundamental to the development of advanced therapeutic and diagnostic agents.

Attachment of Peptides to Biomolecules (e.g., Antibodies, Nanoparticles)

The deprotected ε-amino group of the lysine side chain in a peptide synthesized using this compound serves as a nucleophilic handle for conjugation to other biomolecules. chemimpex.comchempep.com This allows for the site-specific attachment of peptides to antibodies, creating antibody-drug conjugates (ADCs) where the peptide can act as a linker or a cytotoxic payload. medchemexpress.com Similarly, peptides can be conjugated to the surface of nanoparticles to enhance their targeting capabilities and biocompatibility. chemimpex.com This functionalization of biomolecules with peptides can impart new properties, such as improved cell penetration or receptor-specific binding. The stability and selective deprotection offered by the Fmoc and Boc protecting groups are crucial for efficient and controlled bioconjugation processes. chemimpex.com

Development of Peptide-Based Targeted Delivery Systems

The ability to conjugate peptides to larger molecules is a cornerstone of developing targeted delivery systems. chemimpex.comnih.gov By incorporating the Lys-Pro motif, peptides can be designed to not only have specific biological activity but also to be tethered to delivery vehicles. These systems can include liposomes, polymers, or nanoparticles, which can carry a therapeutic agent. nih.govrsc.org The conjugated peptide can then act as a targeting ligand, directing the entire system to specific cells or tissues that express the corresponding receptor. nih.gov This approach enhances the therapeutic index of drugs by increasing their concentration at the site of action and reducing off-target effects. nih.gov The versatility of this compound in peptide synthesis makes it a valuable tool in the creation of these sophisticated drug delivery platforms. chemimpex.com

Contributions to Protein Engineering and Biochemical Studies

The dipeptide building block, this compound, provides a valuable tool for protein engineering and sophisticated biochemical studies. Its structure allows for the precise, site-specific incorporation of a lysine-proline motif into a polypeptide chain during solid-phase peptide synthesis (SPPS). This capability is instrumental in creating proteins with novel properties and in dissecting the intricate relationship between a protein's structure and its biological function.

Modification of Lysine Residues for Enhanced Protein Stability and Functionality

The introduction of Lys-Pro sequences can significantly influence the structural integrity and functional capacity of a protein. Lysine, with its primary amine in the side chain, is a frequent site for post-translational modifications and can be crucial for a protein's solubility and bioactivity. cpcscientific.com Proline, on the other hand, is unique among the proteinogenic amino acids for its secondary amine, which imparts a rigid, constrained conformation to the peptide backbone.

By using this compound in peptide synthesis, researchers can strategically place this dipeptide unit to:

Introduce conformational rigidity: The proline residue can act as a "structural staple," locking a segment of the peptide chain into a specific conformation. This can be particularly useful in stabilizing secondary structures like β-turns or in preventing aggregation-prone regions from misfolding.

Modulate protein-protein interactions: The ε-amino group of the lysine residue, once deprotected, can serve as a key interaction point or be further modified to alter binding affinities. The Lys-Pro motif itself can be part of a recognition site for other proteins.

Enhance proteolytic resistance: The rigid structure conferred by proline can make the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in-vivo half-life and stability of therapeutic peptides and proteins.

The strategic placement of lysine residues is known to impact the structural characteristics and stability of proteins. nih.gov While direct studies showcasing this compound for these specific enhancements are not abundant in the literature, the principles of protein engineering support its utility in achieving these outcomes. The use of dipeptide building blocks, in general, is a recognized strategy for efficiently synthesizing challenging sequences and introducing specific structural motifs. iris-biotech.de

Investigating Protein Structure-Function Relationships

This compound is an excellent tool for elucidating the specific roles of lysine and proline residues in protein function. By systematically replacing native amino acids with the Lys-Pro dipeptide, or by inserting this motif into flexible loop regions, researchers can probe how these changes affect biological activity.

Key research questions that can be addressed using this approach include:

The role of lysine in ligand binding and catalysis: By introducing a lysine residue at a specific position, its contribution to the formation of salt bridges, hydrogen bonds, or its role as a catalytic residue can be assessed. Post-synthesis, the lysine side chain can be selectively modified (e.g., acetylated, methylated) to mimic natural post-translational modifications (PTMs) and study their impact on function. nih.gov

The influence of proline-induced turns on protein conformation: The introduction of a proline-induced kink in the peptide backbone can be used to test hypotheses about the importance of specific turns or loops for protein folding, stability, and interaction with other molecules. tandfonline.com

For example, a study could involve the synthesis of several protein analogues where the Lys-Pro motif is systematically moved along a functional loop. Subsequent analysis of the binding affinity or enzymatic activity of these analogues would reveal the optimal positioning of this structural element, thereby mapping the structure-function landscape of that region.

Advanced Biochemical Studies Requiring Isotopic Tracing

For more advanced studies, isotopically labeled versions of this compound can be synthesized and incorporated into proteins. These "heavy" versions of the dipeptide, where specific atoms (e.g., ¹²C, ¹⁴N) are replaced with their heavier isotopes (¹³C, ¹⁵N), render the modified protein distinguishable by mass spectrometry.

This enables a range of sophisticated biochemical experiments:

Metabolic labeling and protein turnover studies: By introducing a protein containing the isotopically labeled Lys-Pro motif into a cellular system, its metabolic fate, degradation rate, and incorporation into larger protein complexes can be traced over time.

Structural analysis by Nuclear Magnetic Resonance (NMR): Peptides and proteins synthesized with ¹³C and ¹⁵N labeled amino acids are amenable to detailed structural analysis by NMR spectroscopy, providing insights into their three-dimensional conformation and dynamics in solution. jpt.com

Pharmacokinetic analyses: For peptide-based drug candidates, incorporating a stable isotope label provides a reliable method for tracking the drug's absorption, distribution, metabolism, and excretion (ADME) in biological systems without the need for radioactive tracers. jpt.com

Application in Quantitative Proteomics

Quantitative proteomics aims to measure the relative or absolute abundance of proteins in a sample. The use of stable isotope labeling has become a cornerstone of this field, and building blocks like this compound, particularly in their isotopically labeled forms, are integral to these methodologies.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Techniques

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for the accurate quantification of proteins. In a typical SILAC experiment, two populations of cells are grown in media that are identical except for the isotopic form of a specific amino acid, usually lysine and/or arginine. One population receives the natural "light" amino acid, while the other receives a "heavy," stable isotope-labeled version.

While SILAC traditionally involves the metabolic incorporation of single amino acids, isotopically labeled dipeptides can be used in specialized applications or in cell-free protein synthesis systems. An isotopically labeled version of this compound, for instance, could be used to synthesize a "heavy" version of a specific peptide or protein to be used as an internal standard for absolute quantification (AQUA). In this approach, a known quantity of the heavy, synthetic peptide is spiked into a biological sample, and the ratio of the heavy to light peptide signals in the mass spectrometer allows for the precise quantification of the endogenous, "light" peptide.

Below is a table illustrating the mass differences for isotopically labeled lysine, which is a component of the dipeptide and a commonly used amino acid in SILAC.

| Amino Acid Component | Isotope(s) | Mass Difference (Da) | Isotopic Enrichment |

| Lysine | ¹³C₆ | 6 | >99% |

| Lysine | ¹⁵N₂ | 2 | >99% |

| Lysine | ¹³C₆, ¹⁵N₂ | 8 | >99% |

This table demonstrates the principle of isotopic labeling using the lysine component of the dipeptide.

Mass Spectrometry-Based Quantification of Protein Expression

Mass spectrometry (MS) is the primary analytical technique for quantitative proteomics. After proteins from different samples (e.g., "light" and "heavy" from a SILAC experiment) are mixed and digested, the resulting peptides are analyzed by the mass spectrometer.

When a peptide containing the Lys-Pro motif is analyzed, the mass spectrometer will detect it at a specific mass-to-charge (m/z) ratio. If an isotopically labeled version of this compound was used to synthesize a "heavy" standard, the corresponding peptide will appear at a higher m/z value. The difference in mass will correspond exactly to the number of heavy isotopes incorporated.

The quantification process involves comparing the signal intensities of the "light" (endogenous) and "heavy" (standard) peptide pairs. The ratio of these intensities directly reflects the relative abundance of the protein in the original samples. This method is highly accurate because the light and heavy peptides are chemically identical and thus behave the same way during sample processing and analysis, minimizing experimental variability.

Utility in Structural Biology Investigations

The precise three-dimensional structure of a peptide or protein is paramount to its biological function. The Lys-Pro motif, introduced using reagents like this compound, serves as a powerful tool for researchers investigating these structures, particularly through advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of biological macromolecules in their native solution state. nmims.edu The incorporation of a Lys-Pro sequence provides distinct structural information. Proline's cyclic side chain restricts the peptide backbone's flexibility, often inducing β-turns or specific kinks, while the lysine residue presents a flexible, positively charged side chain available for interactions. acs.orgnih.gov

NMR can elucidate these structural features in detail. For instance, studies on peptides containing Lys-Ser-Pro (KSP) repeats, similar in structural principle, have shown that the conformation is not random but can adopt folded structures like alternating β-turns. acs.org The analysis of Nuclear Overhauser Effects (NOEs) in NMR spectra, which identify protons close in space, can confirm the presence of such turns. acs.org The chemical shifts of the atoms within and surrounding the Lys-Pro motif can also deviate significantly from random-coil values, providing direct evidence of a stable secondary structure. uzh.ch

A significant challenge in the NMR analysis of larger peptides and proteins is spectral overlap, where signals from different amino acids obscure one another. portlandpress.com Isotopic labeling is a technique that overcomes this limitation by enriching specific atoms with NMR-active isotopes, most commonly Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). jpt.comamericanpeptidesociety.org This approach enhances sensitivity and allows for the simplification of complex spectra. americanpeptidesociety.org

In the context of the Lys-Pro motif, researchers can use isotopically labeled versions of the synthetic building blocks, such as Fmoc-[¹³C,¹⁵N]-Lys(Boc)-OH or Fmoc-[¹³C,¹⁵N]-Pro-OH, during peptide synthesis. lifetein.comsigmaaldrich.com This site-specific labeling "turns on" the NMR signals exclusively at the desired location in the peptide chain. portlandpress.comsigmaaldrich.com This enables the unambiguous assignment of NMR signals corresponding to the Lys-Pro region, facilitating detailed investigation of its local conformation, dynamics, and interactions with other molecules. americanpeptidesociety.org This method is particularly indispensable for characterizing peptide-protein binding interfaces. americanpeptidesociety.org

Table 1: Common Stable Isotopes for Labeling Lysine and Proline in NMR Studies This interactive table summarizes the common stable isotopes used to label Lysine and Proline for NMR spectroscopy, including the resulting mass difference.

| Amino Acid | 3-Letter Code | 1-Letter Code | Isotopes | Mass Difference (Da) |

|---|---|---|---|---|

| Lysine | Lys | K | ¹³C₆, ¹⁵N₂ | +8 |

| Proline | Pro | P | ¹³C₅, ¹⁵N | +6 |

Data sourced from LifeTein and JPT Peptide Technologies. jpt.comlifetein.com

Research on Therapeutic Peptide and Protein Development

The unique structural and chemical properties of the Lys-Pro sequence make it a valuable component in the rational design of new peptide-based drugs. Its inclusion can influence a peptide's bioactivity, solubility, and ability to function as a specific modulator or inhibitor of biological processes.

The Lys-Pro motif is a recurring feature in a variety of naturally occurring and synthetic bioactive peptides. Lysine's positive charge is crucial for interactions with negatively charged biological polymers like DNA and cell membranes, a key feature in antimicrobial peptides and cell-penetrating peptides. chempep.comnih.gov The proline residue provides a rigid scaffold, holding the lysine in an optimal orientation for these interactions.

Several therapeutic peptides containing this motif have been identified. For example, the dipeptide Lys-Pro itself has been shown to play a role in regulating the immune system to restore wound healing. nih.gov Furthermore, the tripeptide Met-Lys-Pro, derived from bovine casein, is a potent inhibitor of the angiotensin-converting enzyme (ACE) and has demonstrated antihypertensive effects and potential for preventing cognitive decline. canlabintl.com

Table 2: Examples of Bioactive Peptides Containing the Lys-Pro Motif This interactive table provides examples of peptides where the Lys-Pro sequence is critical to their biological function.

| Peptide Sequence | Name/Origin | Bioactivity |

|---|---|---|

| Met-Lys-Pro | MKP | ACE inhibitor; antihypertensive; neuroprotective canlabintl.com |

| Lys-Pro | - | Immunomodulatory; restores wound healing nih.gov |

| Lys-Pro -Arg | Tuftsin Fragment | Inhibitor of macrophage stimulation novoprolabs.com |

| Ac-Thr-Lys-Pro -Arg-Pro-Gly-Pro-OH | Synthetic Peptide | Research peptide for various applications lifetein.com |

A major hurdle in peptide drug development is ensuring adequate solubility and bioavailability. The intrinsic properties of the Lys-Pro motif can be strategically employed to overcome this challenge. The ε-amino group of the lysine side chain is basic and typically protonated (positively charged) at physiological pH. nih.gov

The development of peptides that can specifically inhibit enzymes or modulate protein-protein interactions is a major goal of drug discovery. nih.govacs.org The conformational rigidity imparted by the proline residue in a Lys-Pro motif makes it an excellent component for designing such molecules. This constrained structure can reduce the entropic penalty of binding and pre-organize the peptide to fit precisely into the active site of a target enzyme or a protein interface. nih.gov

The Met-Lys-Pro tripeptide serves as a clear example, where the sequence is optimized for inhibiting the ACE enzyme. canlabintl.com Similarly, the Lys-Pro-Arg peptide acts as an inhibitor of macrophage activity. novoprolabs.com In more advanced strategies, peptide-based inhibitors are designed to form covalent bonds with target proteins, often by reacting with specific lysine residues on the protein surface. acs.org The inclusion of a Lys-Pro motif within the inhibitor can provide the necessary structure and positioning to facilitate this targeted interaction, leading to highly potent and selective drugs. nih.gov

Diagnostic Applications in Biomedical Research

The dipeptide derivative this compound serves as a pivotal building block in the solid-phase synthesis of peptides tailored for diagnostic applications. The unique combination of a functionalizable lysine residue and a structurally rigid proline residue provides peptide-based diagnostic tools with enhanced capabilities. The lysine side chain, protected by the Boc group, offers a site for the specific attachment of reporter molecules, while the proline imparts conformational stability and resistance to enzymatic degradation. This section explores the advanced applications of incorporating the Lys-Pro motif into peptides for biomedical diagnostics.

Creation of Peptide-Based Assays

The use of synthetic peptides as biorecognition elements in diagnostic assays has grown significantly due to their high purity, stability, and versatility compared to larger protein antigens or antibodies. mdpi.com The this compound building block is instrumental in the design and synthesis of these peptides, particularly for assays such as Enzyme-Linked Immunosorbent Assays (ELISA) and Förster Resonance Energy Transfer (FRET)-based enzymatic assays.

In peptide-based ELISAs, the lysine residue of the Lys-Pro motif is a common site for immobilization onto the solid phase of a microplate or for the conjugation of biotin. nih.gov The subsequent binding of a specific antibody from a patient's serum can then be detected. The proline residue in the sequence helps to present the epitope in a more defined and consistent conformation, which can lead to more reliable and reproducible antibody binding.

A prime example of the application of functionalized lysine residues is in the development of FRET-based substrates for detecting protease activity, a hallmark of various diseases like cancer and inflammatory conditions. nih.gov In these assays, a peptide sequence containing a cleavage site for a specific protease is synthesized with a fluorophore and a quencher molecule attached to its ends. Often, one of these is attached to the side chain of a lysine residue. nih.govnih.gov The synthesis of such peptides relies on orthogonally protected amino acids like Fmoc-Lys(Boc)-OH to allow for the site-specific labeling of the lysine side chain. nih.gov When the peptide is intact, the quencher dampens the signal from the fluorophore. Upon cleavage by the target protease, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal. The Lys-Pro motif can be incorporated into these substrates to enhance specificity and stability.

| Assay Type | Role of Lys-Pro Motif | Example Application |

| ELISA | Lysine for immobilization/biotinylation; Proline for conformational stability of the epitope. | Detection of antibodies against viral or bacterial antigens in patient serum. mdpi.comnih.gov |

| FRET-based Protease Assay | Lysine as a site for fluorophore or quencher conjugation. nih.gov | Detection of Matrix Metalloproteinase (MMP) activity in biological fluids as a cancer biomarker. nih.gov |

| Peptide Biosensors | Lysine for conjugation to electrode surfaces or nanoparticles; Proline for structural integrity. mdpi.comresearchgate.net | Electrochemical detection of disease-related enzymes or proteins. mdpi.com |

This table illustrates the versatile roles of the Lys-Pro motif in the creation of various peptide-based diagnostic assays. The functionalizable lysine and structurally rigid proline are key to the design of these sensitive and specific detection tools.

Improvement of Sensitivity and Specificity in Detection Methods

The incorporation of the Lys-Pro motif, facilitated by the use of this compound in peptide synthesis, can significantly improve the sensitivity and specificity of diagnostic assays.

Sensitivity is enhanced through several mechanisms. The lysine side chain provides a specific and efficient point of attachment for highly sensitive reporter molecules, such as fluorophores with high quantum yields or enzymes that can generate a strong colorimetric signal. nih.gov This ensures a high signal-to-noise ratio. For instance, in FRET-based assays for matrix metalloproteinases, the choice of the fluorophore/quencher pair conjugated to the peptide substrate is critical for sensitivity. nih.gov The ability to specifically place these molecules on a lysine residue within the peptide is a key advantage of using building blocks like Fmoc-Lys(Boc)-OH.

Specificity is improved by the conformational constraints imposed by the proline residue. Proline's cyclic structure restricts the peptide backbone's flexibility, which can lead to a more defined three-dimensional structure. americanpeptidesociety.orgnih.gov This pre-organization of the peptide's shape can enhance its selective binding to a target antibody or enzyme, reducing cross-reactivity with other molecules in a complex biological sample. nih.gov Furthermore, the peptide bond preceding a proline residue is more resistant to cleavage by many common proteases. nih.gov This increased stability of the peptide probe in biological fluids like serum or saliva means that the assay is less prone to degradation, leading to more accurate and reliable results over the assay's timeframe. nih.gov

The following table summarizes research findings on how proline-containing peptides contribute to the improved performance of detection methods.

| Feature | Contribution of Proline | Impact on Diagnostic Assay |

| Conformational Rigidity | Induces specific turns and kinks in the peptide backbone. acs.org | Enhances the specificity of antibody-epitope binding and enzyme-substrate recognition. nih.gov |

| Protease Resistance | The X-Pro bond is less susceptible to cleavage by non-specific proteases. nih.gov | Increases the stability of the peptide probe in biological samples, improving assay reliability. |

| Structural Integrity | Helps maintain the intended secondary structure of the peptide. | Leads to more consistent and reproducible assay performance. |

This table outlines how the inclusion of proline, a key component of this compound, enhances the specificity and stability of peptide-based diagnostic assays through its unique structural properties.

Post Synthesis Processing and Characterization in Academic Research

Peptide Cleavage from Solid Supports

The final step of solid-phase peptide synthesis (SPPS) is the cleavage of the elongated peptide from the solid support. In the context of Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, this is typically achieved concurrently with the removal of all side-chain protecting groups in a process known as global deprotection.

For peptides synthesized using Fmoc-Lys(Boc)-Pro-OH and other standard Fmoc/tBu protected amino acids, the global deprotection and cleavage from most resins (e.g., Wang or Rink Amide resin) are accomplished using a strong acid. peptide.comiris-biotech.de Trifluoroacetic acid (TFA) is the reagent of choice for this purpose. rsc.orgwpmucdn.com The process involves treating the peptide-resin with a "cleavage cocktail" predominantly composed of TFA.

A standard and widely effective cleavage cocktail consists of 95% TFA, 2.5% water (H₂O), and 2.5% triisopropylsilane (B1312306) (TIS). researchgate.net This mixture is typically applied to the dried peptide-resin for a period of 1 to 4 hours at room temperature. wpmucdn.comthermofisher.com The high concentration of TFA is sufficient to cleave the acid-labile linker anchoring the peptide to the resin and to remove the tert-butyl-based side-chain protecting groups, such as the Boc group on the lysine (B10760008) side chain. thermofisher.com The reaction time can be extended for peptides containing multiple arginine residues protected with groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which may require longer exposure for complete removal. researchgate.netpeptide.com

Table 1: Common TFA-Based Cleavage Cocktails for Fmoc SPPS

| Reagent Name/Composition | Components (% v/v or w/v) | Primary Application/Comments | Reference |

|---|---|---|---|

| Standard Cocktail | TFA/H₂O/TIS (95:2.5:2.5) | Suitable for most peptide sequences without highly sensitive residues. | |

| Reagent K | TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5) | A robust, universal cocktail effective for peptides with sensitive residues like Cys, Met, Trp, and Tyr. | peptide.com |

| Reagent B | TFA/phenol/H₂O/TIS (88:5:5:2) | A general-purpose cocktail suitable for a wide range of peptides. | wpmucdn.comthermofisher.com |

| Reagent R | TFA/thioanisole/anisole/EDT (90:5:2:3) | Minimizes side reactions with Trp and is effective for deprotecting sulfonyl-protected Arg. | iris-biotech.de |

During the TFA-mediated cleavage process, the protecting groups are removed as highly reactive cationic species. iris-biotech.dewpmucdn.com For instance, the Boc group from the lysine side chain and other t-butyl-based protectors generate tert-butyl cations. iris-biotech.deacs.org These electrophilic carbocations can re-attach to or modify nucleophilic side chains of certain amino acids within the peptide, particularly tryptophan (Trp), methionine (Met), tyrosine (Tyr), and cysteine (Cys). iris-biotech.dersc.org This leads to undesired, permanently modified side products that are difficult to remove.